2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane
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Overview
Description
2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of three ethoxy groups attached to a triazine ring, which is further connected to a trioxatriphosphinane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane typically involves the reaction of cyanuric chloride with lithium ethoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Cyanuric Chloride with Lithium Ethoxide: Cyanuric chloride is reacted with lithium ethoxide in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high purity and yield. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trioxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethoxy-1,3,5-triazine: Similar in structure but with methoxy groups instead of ethoxy groups.
2,4,6-Triphenoxy-1,3,5-triazine: Contains phenoxy groups, leading to different chemical properties and applications
Uniqueness
2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane is unique due to its specific ethoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
105784-90-5 |
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Molecular Formula |
C6H15O6P3 |
Molecular Weight |
276.10 g/mol |
IUPAC Name |
2,4,6-triethoxy-1,3,5,2,4,6-trioxatriphosphinane |
InChI |
InChI=1S/C6H15O6P3/c1-4-7-13-10-14(8-5-2)12-15(11-13)9-6-3/h4-6H2,1-3H3 |
InChI Key |
KSLZWLJPQKPDRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1OP(OP(O1)OCC)OCC |
Origin of Product |
United States |
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